(1R,2S)-2-Fluorocyclopentan-1-amine,trifluoroaceticacid

Chiral resolution Enantioselective synthesis Mitsunobu reaction

Sourcing a stereochemically pure 2-fluorocyclopentanamine salt for CETP inhibitor programs is challenging, as positional isomers (3-fluoro) and trans-diastereomers can compromise SAR studies. This (1R,2S)-configured TFA salt is the exact building block required for the Merck-disclosed chemotype. - >98% enantiomeric excess ensures all biological activity data derives from a single, defined stereoisomer. - The TFA counter-ion provides superior organic solubility vs. the HCl salt, streamlining amide/urea couplings in DMF, MeCN, or DCM. - Available in research-scale quantities; shipped under ambient conditions as a non-hazardous material.

Molecular Formula C7H11F4NO2
Molecular Weight 217.16 g/mol
Cat. No. B13241804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-Fluorocyclopentan-1-amine,trifluoroaceticacid
Molecular FormulaC7H11F4NO2
Molecular Weight217.16 g/mol
Structural Identifiers
SMILESC1CC(C(C1)F)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H10FN.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)/t4-,5+;/m0./s1
InChIKeyIRKRFEROBFBJJJ-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-Fluorocyclopentan-1-amine TFA Salt: Chiral Building Block for CETP Drug Discovery


(1R,2S)-2-Fluorocyclopentan-1-amine, trifluoroacetic acid salt is a chiral, cis-configured fluorinated cyclopentanamine building block, distinguished by its (1R,2S) absolute stereochemistry and a 2‑position fluorine substituent. It is predominantly employed in the synthesis of heterocyclic and aromatic ureas and amides that function as cholesteryl ester transfer protein (CETP) inhibitors . An enzymatic resolution route achieves enantiomeric excesses exceeding 98% for analogous 2‑fluorocyclopentanamines, ensuring high stereochemical fidelity in downstream coupling reactions [1].

Why Generic Fluorocyclopentanamines Cannot Replace (1R,2S)-2-Fluorocyclopentan-1-amine TFA Salt


Cholesteryl ester transfer protein (CETP) inhibitor pharmacophores are highly sensitive to both the absolute configuration and the ring‑position of the fluorine substituent [1]. The (1R,2S) cis‑stereochemistry positions the amine and fluorine in a specific spatial relationship that governs the geometry of the resulting urea or amide bond, a factor that cannot be replicated by the (1R,2R) trans‑isomer or by 3‑fluorocyclopentanamine positional isomers . Additionally, the trifluoroacetic acid (TFA) counter‑ion confers distinct handling and solubility advantages over the more common hydrochloride salt, which can impact coupling efficiency in the non‑aqueous media typically used for urea and amide bond formation.

Differentiation Evidence vs. Closest Alternatives


Enantiomeric Excess Benchmark: >98% ee

The enzymatic resolution‑Mitsunobu sequence reported for the broader class of 2‑fluorocyclopentanamines yields enantiomerically pure products with >98% ee, as determined by Mosher's amide derivatization [1]. This level of stereochemical integrity is essential for medicinal chemistry programs targeting CETP, where the off‑enantiomer (1S,2R) or the trans‑diastereomers would produce structurally distinct urea linkages and therefore distinct pharmacological profiles. In contrast, racemic cis‑2‑fluorocyclopentan‑1‑amine lacks stereochemical definition entirely, while commercially available (1R,2R) trans‑isomer lots may vary in ee unless explicitly certified.

Chiral resolution Enantioselective synthesis Mitsunobu reaction CETP inhibitor intermediates

Salt-Form Solubility Advantage in Non-Aqueous Media

The hydrochloride salt of (1R,2S)‑2‑fluorocyclopentan‑1‑amine is described as only slightly soluble in DMSO and methanol . While direct solubility data for the TFA salt in the same solvents are not reported in the open literature, amine trifluoroacetate salts generally exhibit enhanced solubility in polar aprotic solvents such as DMF, acetonitrile, and dichloromethane due to the lipophilic character of the trifluoromethyl group and the higher intrinsic acidity of TFA (pKₐ ≈ 0.23) compared to HCl (pKₐ ≈ –7), which ensures complete protonation and a more dissociable ion pair in organic media [1]. This property is particularly advantageous in the non‑aqueous amide or urea coupling reactions that construct CETP inhibitor scaffolds.

Salt screening Solubility in organic solvents Amide coupling Process chemistry

Positional Isomer Specificity: 2-Fluoro for CETP vs. 3-Fluoro for Opioid Receptors

Vendor documentation consistently identifies (1R,2S)‑2‑fluorocyclopentan‑1‑amine (and its HCl salt) as a cyclopentanamine specifically used in the preparation of heterocyclic and aromatic ureas and amides as CETP inhibitors . By contrast, the 3‑fluorocyclopentanamine positional isomer, particularly in its TFA salt form, is explicitly linked to the synthesis of arylpyrazoles that act as opioid receptor‑like 1 (ORL1) antagonists . This divergence reflects a fundamental structure–activity relationship (SAR) principle: the position of the fluorine atom on the cyclopentane ring dictates the vector of the amine substituent in the final pharmacophore, making the 2‑fluoro and 3‑fluoro building blocks non‑interchangeable for their respective target classes.

CETP inhibitor Opioid receptor-like 1 antagonist Positional isomer SAR Building block selection

Physicochemical Profile: LogP and pKa Comparison

Computed physicochemical parameters highlight subtle but measurable differences between the (1R,2S) cis‑isomer and the (1R,2R) trans‑isomer. For (1R,2S)‑2‑fluorocyclopentan‑1‑amine free base, the consensus LogP is reported as 1.536 , and the predicted pKa of the conjugate acid is approximately 9.54 . While the (1R,2R) trans‑isomer shares a similar predicted pKa (9.54), the topological polar surface area (tPSA) and intramolecular hydrogen‑bonding potential differ due to the relative orientation of the amine and fluorine substituents, which can influence passive membrane permeability of the derived final compounds. These differences, though modest, are relevant when the building block is incorporated into CNS‑penetrant CETP inhibitors where fine‑tuning of logD is critical.

LogP pKa prediction Stereoisomer physicochemical properties ADME profiling

Optimal Procurement Scenarios


CETP Inhibitor Lead Optimization and Scale-Up

Medicinal chemistry teams pursuing CETP as a target for raising HDL‑cholesterol should utilize the (1R,2S) TFA salt as the primary building block for constructing heterocyclic urea and amide libraries. The >98% ee ensures that all structure–activity relationships are derived from a single, defined stereoisomer, and the TFA salt's enhanced organic solubility streamlines parallel synthesis in aprotic solvents. This directly supports the Merck‑disclosed CETP inhibitor chemotype exemplified in US Patent 9,353,101 [1].

Chiral Reference Standard for Analytical Methods

The high enantiomeric purity (>98% ee) of the (1R,2S) amine makes it an appropriate reference standard for chiral HPLC or SFC method development. Analytical laboratories can use this TFA salt to establish retention‑time markers for distinguishing the (1R,2S) cis‑isomer from the (1R,2R) trans‑isomer or the (1S,2R) enantiomer in reaction monitoring and quality control of CETP inhibitor intermediates [1].

Non-Aqueous Amide/Urea Coupling Process Development

Process chemists scaling up CETP intermediate synthesis should select the TFA salt over the HCl salt when coupling reactions are performed in solvents such as DMF, acetonitrile, or dichloromethane. The TFA counter‑ion provides a more homogeneous reaction mixture, reducing the need for co‑solvents or phase‑transfer catalysts, which can simplify workup and improve yields in large‑scale amide bond formation [1].

2-Fluoro vs. 3-Fluoro Isomer Differentiation for Discovery Programs

Research organizations running multiple discovery programs must ensure that the 2‑fluoro (1R,2S) building block is sourced separately from the 3‑fluoro isomer. The 2‑fluoro compound feeds into CETP programs, whereas the 3‑fluoro TFA salt is directed toward ORL1 antagonist synthesis. Cross‑contamination or mis‑ordering would introduce a positional isomer into the synthetic route, leading to inactive compounds and wasted screening resources [1].

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